molecular formula C19H15N3O2 B11494143 5-(3-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole

5-(3-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole

Cat. No.: B11494143
M. Wt: 317.3 g/mol
InChI Key: DOFOKLSJSFEIFD-UHFFFAOYSA-N
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Description

5-(3-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with nitriles in the presence of a dehydrating agent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the pyrrole ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

Biologically, oxadiazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. They can interact with biological targets such as enzymes or receptors.

Medicine

In medicine, these compounds may be explored for their potential therapeutic effects. They can be part of drug discovery programs aimed at finding new treatments for diseases.

Industry

Industrially, oxadiazole compounds can be used in the development of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 5-(3-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-1,2,4-oxadiazole: A simpler analog with similar structural features.

    3-(4-methoxyphenyl)-5-(4-pyridyl)-1,2,4-oxadiazole: Another derivative with different substituents.

Uniqueness

5-(3-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is unique due to the presence of both methoxy and pyrrole substituents, which can influence its chemical reactivity and biological activity. These features may make it more versatile in various applications compared to simpler analogs.

Properties

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

IUPAC Name

5-(3-methoxyphenyl)-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C19H15N3O2/c1-23-17-6-4-5-15(13-17)19-20-18(21-24-19)14-7-9-16(10-8-14)22-11-2-3-12-22/h2-13H,1H3

InChI Key

DOFOKLSJSFEIFD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)N4C=CC=C4

Origin of Product

United States

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